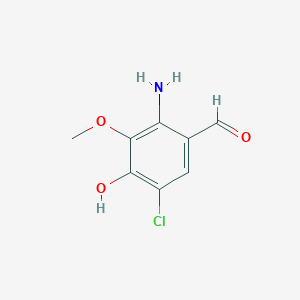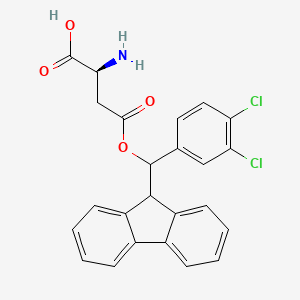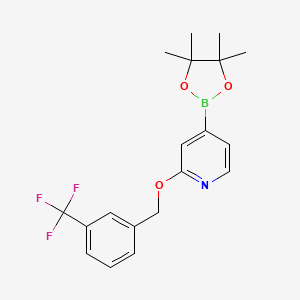
(4-Butylfuran-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butylfuran-3-yl)(phenyl)methanol: is a chemical compound with the following structural formula:
C15H18O2
It consists of a furan ring (4-butylfuran-3-yl) attached to a phenyl group via a methanol (hydroxymethyl) linker. Let’s break down its features:
-
Furan Ring: : Furan is a five-membered heterocyclic ring containing four carbon atoms and one oxygen atom. The butyl group (four carbon atoms) is attached to the furan ring at position 3.
-
Phenyl Group: : The phenyl group (C₆H₅) is an aromatic ring composed of six carbon atoms. In this compound, it’s connected to the furan ring.
-
Hydroxymethyl Linker: : The methanol group (CH₃OH) serves as a bridge between the furan and phenyl moieties.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for preparing this compound. Here are two common methods:
-
Grignard Reaction
- Start with 4-bromobenzaldehyde (or 4-chlorobenzaldehyde).
- React it with butylmagnesium bromide (Grignard reagent) to form the intermediate.
- Finally, treat the intermediate with methanol to obtain the desired compound.
-
Friedel-Crafts Alkylation
- Begin with furan.
- Alkylate furan using 4-bromobenzene in the presence of a Lewis acid catalyst (such as aluminum chloride).
- Hydrolyze the resulting intermediate to yield the target compound.
Industrial Production:
The industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.
Analyse Des Réactions Chimiques
(4-Butylfuran-3-yl)(phenyl)methanol: participates in various reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents: Reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and Lewis acids (for Friedel-Crafts alkylation) are used.
Major Products: The primary products are the corresponding aldehyde, alcohol, or substituted derivatives.
Applications De Recherche Scientifique
(4-Butylfuran-3-yl)(phenyl)methanol: finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to elucidate its effects fully.
Comparaison Avec Des Composés Similaires
While there are related furan-containing compounds, the unique combination of the butyl group, phenyl ring, and methanol linker sets (4-Butylfuran-3-yl)(phenyl)methanol apart. Similar compounds include other furan derivatives with varying substituents.
Remember that this compound’s properties and applications continue to be explored, making it an exciting subject for scientific investigation .
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(4-butylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3 |
Clé InChI |
RSJBSTFRRZYDGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=COC=C1C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



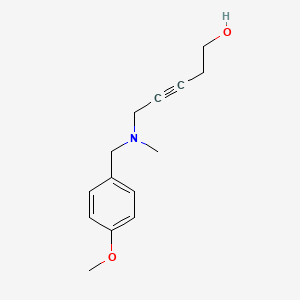

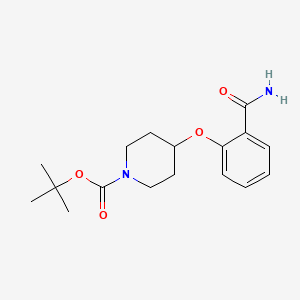
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
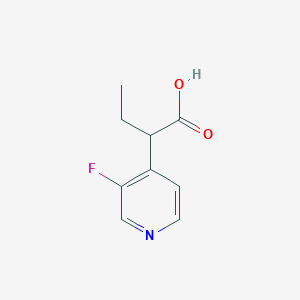
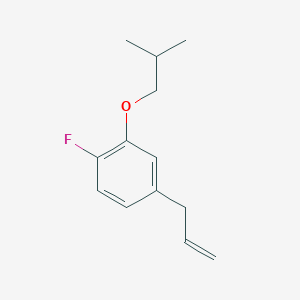
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
